molecular formula C14H14FN5 B11851278 N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 101154-88-5

N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine

Cat. No.: B11851278
CAS No.: 101154-88-5
M. Wt: 271.29 g/mol
InChI Key: UIUUZMMHQPNEMB-UHFFFAOYSA-N
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Description

N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and a purine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the 2-fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the ethyl or benzyl groups.

    Substitution: Substituted purine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-9-(2-fluorobenzyl)-9H-purin-6-amine
  • N-Ethyl-9-(2-chlorobenzyl)-9H-purin-6-amine
  • N-Ethyl-9-(2-bromobenzyl)-9H-purin-6-amine

Uniqueness

N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

101154-88-5

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

N-ethyl-9-[(2-fluorophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14FN5/c1-2-16-13-12-14(18-8-17-13)20(9-19-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)

InChI Key

UIUUZMMHQPNEMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F

Origin of Product

United States

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